Bis(2-oxopropyl) methanedisulfonate
Description
Bis(2-oxopropyl) methanedisulfonate (proposed IUPAC name: methanedisulfonic acid bis(2-oxopropyl ester)) is a synthetic sulfonate ester characterized by a central methane carbon bonded to two sulfonate groups, each esterified with a 2-oxopropyl (OCH2C(O)CH3) moiety. Its molecular formula is inferred as C8H14O8S2, featuring ketone and sulfonate functional groups.
Properties
CAS No. |
23248-58-0 |
|---|---|
Molecular Formula |
C7H12O8S2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
bis(2-oxopropyl) methanedisulfonate |
InChI |
InChI=1S/C7H12O8S2/c1-6(8)3-14-16(10,11)5-17(12,13)15-4-7(2)9/h3-5H2,1-2H3 |
InChI Key |
VPGXFTMNIAXUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COS(=O)(=O)CS(=O)(=O)OCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopropyl) methanedisulfonate typically involves the reaction of methanedisulfonic acid with 2-oxopropyl derivatives. One common method includes the reaction of methanedisulfonic acid with diazoacetone under controlled conditions . The reaction is carried out in an aprotic solvent, and the product is purified through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2-oxopropyl) methanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.
Substitution: The methanedisulfonate core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted methanedisulfonates .
Scientific Research Applications
Chemistry: Bis(2-oxopropyl) methanedisulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized compounds .
Biology: In biological research, this compound is used to study the effects of sulfonate esters on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of bis(2-oxopropyl) methanedisulfonate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components . This alkylation process can disrupt normal cellular functions and has potential therapeutic applications in cancer treatment and other diseases .
Comparison with Similar Compounds
8α-(2-oxopropyl)-erythraline (5)
Structural Similarities :
- Shares the 2-oxopropyl substituent, which introduces a ketone group (C=O).
- Both compounds exhibit carbonyl-related spectroscopic features.
Key Differences :
- Origin : 8α-(2-oxopropyl)-erythraline (5) is a natural alkaloid derivative isolated from Erythrina species , whereas Bis(2-oxopropyl) methanedisulfonate is synthetic.
- Complexity : The erythraline derivative has a polycyclic structure with amine and ether groups, contrasting with the simpler disulfonate ester.
- Applications : Natural products like 8α-(2-oxopropyl)-erythraline are explored for bioactivity (e.g., antimicrobial or anticancer properties), while the sulfonate ester may serve industrial roles.
Spectroscopic Comparison :
6-Methyl-1-(2-oxopropyl)-uracil Derivatives (4 and 5)
Functional Group Contrast :
- The uracil derivatives retain a heterocyclic base critical for biological interactions (e.g., antiviral activity), whereas the sulfonate ester lacks such motifs.
Potential Applications:
- Uracil analogs are often drug candidates (e.g., antimetabolites). The sulfonate ester’s charged groups could enhance solubility, making it a candidate for prodrug design or ionic resins.
Bis(1-ethylpropyl) Methylphosphonate
Structural Analogy :
Physicochemical Differences :
- Acidity : Sulfonates (pKa ~1–2) are more acidic than phosphonates (pKa ~2–3), influencing reactivity in aqueous environments.
- Lipophilicity : The branched alkyl chains in Bis(1-ethylpropyl) methylphosphonate increase hydrophobicity compared to the 2-oxopropyl-sulfonate structure.
Regulatory Status :
- The phosphonate is listed under Schedule 2B04 (chemical weapons regulations) and HS code 2931.00 , whereas sulfonates may face distinct regulations based on industrial use.
Comparative Analysis of Physicochemical Properties
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